molecular formula C13H27IN2 B14461849 1-Ethyl-1-(piperidinomethyl)piperidinium iodide CAS No. 73771-90-1

1-Ethyl-1-(piperidinomethyl)piperidinium iodide

Cat. No.: B14461849
CAS No.: 73771-90-1
M. Wt: 338.27 g/mol
InChI Key: LCBPTCKYUGUDNM-UHFFFAOYSA-M
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Description

1-Ethyl-1-(piperidinomethyl)piperidinium iodide is a chemical compound with the molecular formula C13H27N2I It is a quaternary ammonium salt that features a piperidinium core with an ethyl group and a piperidinomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1-(piperidinomethyl)piperidinium iodide typically involves the quaternization of 1-ethylpiperidine with piperidinomethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction can be represented as follows:

[ \text{1-Ethylpiperidine} + \text{Piperidinomethyl iodide} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-(piperidinomethyl)piperidinium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles. Conditions typically involve mild temperatures and solvents like acetonitrile or dichloromethane.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing/reducing agents can be used under controlled conditions.

    Complex Formation: Metal salts and appropriate ligands are used to form complexes, often under ambient conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts, while complex formation can result in metal-ligand complexes with distinct properties.

Scientific Research Applications

1-Ethyl-1-(piperidinomethyl)piperidinium iodide has several scientific research applications, including:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: Investigated for its potential as a biological probe or as a component in drug delivery systems.

    Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.

    Industry: Utilized in the formulation of specialty chemicals and materials, including ionic liquids and surfactants.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-(piperidinomethyl)piperidinium iodide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group can interact with negatively charged sites on biological molecules, affecting their function. In catalysis, the compound can facilitate the transfer of reactants between phases, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-1-methylpiperidinium iodide
  • 1-Butyl-1-methylpiperidinium iodide
  • 1-Hexyl-3-methylimidazolium iodide

Uniqueness

1-Ethyl-1-(piperidinomethyl)piperidinium iodide is unique due to its specific structure, which combines a piperidinium core with both ethyl and piperidinomethyl groups. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

73771-90-1

Molecular Formula

C13H27IN2

Molecular Weight

338.27 g/mol

IUPAC Name

1-ethyl-1-(piperidin-1-ylmethyl)piperidin-1-ium;iodide

InChI

InChI=1S/C13H27N2.HI/c1-2-15(11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h2-13H2,1H3;1H/q+1;/p-1

InChI Key

LCBPTCKYUGUDNM-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(CCCCC1)CN2CCCCC2.[I-]

Origin of Product

United States

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